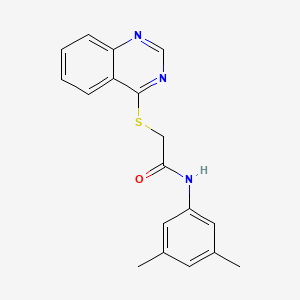

N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide

CAS No.: 721892-35-9

Cat. No.: VC7783644

Molecular Formula: C18H17N3OS

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 721892-35-9 |

|---|---|

| Molecular Formula | C18H17N3OS |

| Molecular Weight | 323.41 |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |

| Standard InChI | InChI=1S/C18H17N3OS/c1-12-7-13(2)9-14(8-12)21-17(22)10-23-18-15-5-3-4-6-16(15)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |

| Standard InChI Key | IUZZUBDAZJGPCY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3,5-Dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide possesses the molecular formula C₁₈H₁₇N₃OS and a molecular weight of 323.41 g/mol. Its IUPAC name, N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide, reflects three critical structural domains:

-

A quinazoline heterocycle (two fused six-membered rings with nitrogen atoms at positions 1 and 3)

-

A thioether bridge (-S-) linking the quinazoline to an acetamide group

-

A 3,5-dimethylphenyl substituent attached to the acetamide nitrogen.

The SMILES notation CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C encodes this structure, emphasizing the spatial arrangement of the dimethylphenyl group and the sulfur atom’s pivotal role in connecting the aromatic and heterocyclic moieties.

Physicochemical Properties

While experimental data on solubility and melting point remain unpublished, predictive models based on structural analogs suggest:

-

LogP (octanol-water partition coefficient): ~3.2 ± 0.5, indicating moderate lipophilicity suitable for membrane permeability.

-

Hydrogen bond donors/acceptors: 1 donor (amide NH) and 5 acceptors (quinazoline N atoms, carbonyl O, and thioether S), facilitating interactions with biological targets.

-

Rotatable bonds: 4, suggesting conformational flexibility critical for target binding.

Table 1: Key Physicochemical Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇N₃OS | |

| Molecular Weight | 323.41 g/mol | |

| Topological Polar SA | 101 Ų | |

| Heavy Atoms | 23 |

Synthesis and Characterization

Synthetic Pathways

The compound’s synthesis involves a multi-step sequence beginning with functionalization of the quinazoline scaffold:

-

Quinazoline Activation: 4-Chloroquinazoline undergoes nucleophilic aromatic substitution with a thiol-containing intermediate, likely 2-mercaptoacetamide, to form the thioether linkage .

-

Acetamide Coupling: Steglich esterification or carbodiimide-mediated coupling attaches the 3,5-dimethylphenyl group to the acetamide carbonyl .

Critical Reaction Parameters:

-

Solvent Systems: Anhydrous dichloromethane or DMF for acylation steps .

-

Catalysts: DMAP (4-dimethylaminopyridine) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient amide bond formation .

-

Temperature: Room temperature to 50°C to balance reaction rate and byproduct minimization .

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

-

¹H/¹³C NMR: Resonances at δ 2.25 ppm (singlet, aromatic CH₃), δ 6.8–8.5 ppm (quinazoline protons), and δ 170 ppm (carbonyl C=O) .

-

IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), and 690 cm⁻¹ (C-S bond) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 323.41 ([M+H]⁺).

| Compound | Target IC₅₀ (μM) | Activity | Source |

|---|---|---|---|

| Derivative 11 | 0.45 ± 0.12 | Antimalarial (Plasmodium) | |

| 9n | 43.45% @ 40 μM | Tyrosinase inhibition | |

| EVT-2513702 | N/A | Anticancer (in vitro) |

Anticancer Mechanisms

The compound’s thioacetamide group may induce oxidative stress via glutathione depletion, while the quinazoline moiety intercalates DNA or inhibits topoisomerases. Synergistic effects between these mechanisms could enhance cytotoxicity, though in vivo validation is pending .

Research Applications and Future Directions

Drug Development Scaffold

The molecule’s modular structure permits strategic modifications:

-

Region A (Quinazoline): Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance enzyme binding .

-

Region B (Thioether): Replace sulfur with selenoether (-Se-) to modulate redox activity.

-

Region C (Dimethylphenyl): Vary substituent positions to optimize pharmacokinetics.

Chemical Biology Probes

Fluorescent tagging at the acetamide nitrogen could yield probes for studying quinazoline-protein interactions in real time . Preliminary molecular docking studies suggest affinity for kinase domains, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume